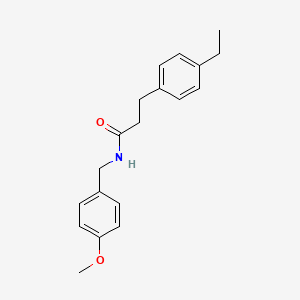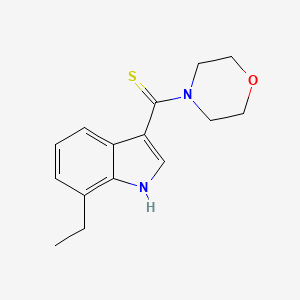
7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole, also known as EMD 281014, is a chemical compound that belongs to the indole class of compounds. It is a potent and selective inhibitor of the protein kinase CK1δ, which is involved in the regulation of various cellular processes, including cell cycle progression, gene expression, and circadian rhythm.
Mécanisme D'action
7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 works by selectively inhibiting the activity of CK1δ, which is involved in the regulation of various cellular processes, including cell cycle progression, gene expression, and circadian rhythm. CK1δ phosphorylates various proteins, including β-catenin, tau protein, and PER2, which are involved in the development and progression of various diseases. By inhibiting the activity of CK1δ, 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 blocks the phosphorylation of these proteins and modulates their activity, leading to the therapeutic effects observed in various diseases.
Biochemical and Physiological Effects:
7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of tau phosphorylation, enhancement of PER2 activity, and improvement of sleep quality. These effects are mediated by the selective inhibition of CK1δ, which regulates the phosphorylation of various proteins involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 in lab experiments include its high potency and selectivity for CK1δ, which allows for the specific modulation of CK1δ activity without affecting other kinases. The limitations of using 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 in lab experiments include its high cost and limited availability, which may restrict its use in large-scale studies.
Orientations Futures
For the research on 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 include the development of more efficient synthesis methods to reduce the cost and increase the availability of the compound, the investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease, and the development of more potent and selective CK1δ inhibitors based on the structure of 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014. Additionally, the use of 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 involves a multi-step process that starts with the reaction of 2-bromoethylamine hydrobromide with 2-oxindole to form 2-(2-bromoethyl)-2,3-dihydro-1H-indole-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with morpholine to form 3-(4-morpholinylcarbonothioyl)-2,3-dihydro-1H-indole-2-carboxylic acid. Finally, this intermediate is reacted with ethyl iodide to form the desired product, 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014.
Applications De Recherche Scientifique
7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and sleep disorders. In cancer, CK1δ has been shown to play a critical role in the regulation of the Wnt/β-catenin signaling pathway, which is involved in the development and progression of various cancers. 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 has been shown to inhibit the growth of various cancer cell lines, including colorectal, breast, and lung cancer, by blocking the Wnt/β-catenin signaling pathway. In Alzheimer's disease, CK1δ has been shown to regulate the phosphorylation of tau protein, which is involved in the formation of neurofibrillary tangles in the brain. 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 has been shown to reduce the phosphorylation of tau protein and improve cognitive function in animal models of Alzheimer's disease. In sleep disorders, CK1δ has been shown to regulate the circadian rhythm by modulating the activity of the clock gene PER2. 7-ethyl-3-(4-morpholinylcarbonothioyl)-1H-indole 281014 has been shown to enhance the activity of PER2 and improve sleep quality in animal models of sleep disorders.
Propriétés
IUPAC Name |
(7-ethyl-1H-indol-3-yl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-2-11-4-3-5-12-13(10-16-14(11)12)15(19)17-6-8-18-9-7-17/h3-5,10,16H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCXXDIWLICJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-nitrovinyl)-5-[2-(trifluoromethyl)phenyl]furan](/img/structure/B5834034.png)
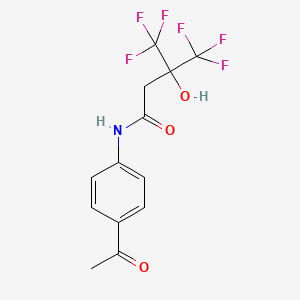

![2-[(4-nitrobenzyl)oxy]benzamide](/img/structure/B5834060.png)
![2,3-dichloro-4-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}hydrazono)-2-butenoic acid](/img/structure/B5834064.png)
![3-benzyl-6-methyl-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5834068.png)
![N-benzyl-2-cyano-3-[5-(diethylamino)-2-furyl]acrylamide](/img/structure/B5834079.png)
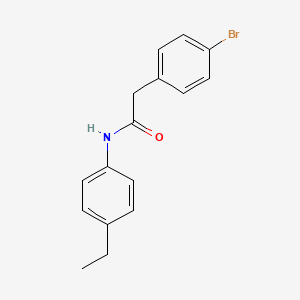
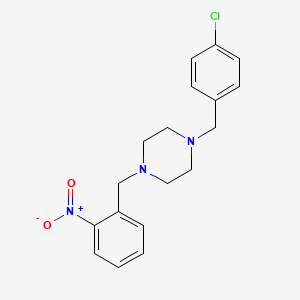
![1-bromo-4-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5834107.png)
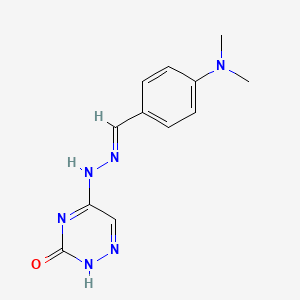
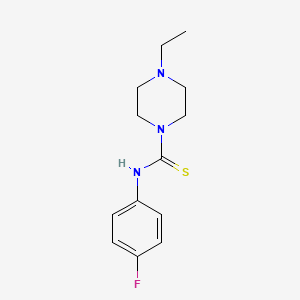
![4-(4-morpholinyl)-3-nitrobenzaldehyde (4-{[4-(4-morpholinyl)-3-nitrobenzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5834114.png)
